

Quantitative Analysis of Apalutamide: A Comparative Guide to Linearity and LLOQ

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Compound of Interest

Compound Name: *N*-Desmethyl Apalutamide-d4

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For researchers, scientists, and drug development professionals, the accurate quantification of Apalutamide is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of different analytical methods, focusing on the key performance characteristics of linearity and the lower limit of quantification (LLOQ). The information is compiled from various validated bioanalytical methods to assist in the selection and implementation of robust quantification assays.

The most common methods for the bioanalytical quantification of Apalutamide are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally favored for its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.

Comparative Analysis of Apalutamide Quantification Methods

The following table summarizes the linearity and LLOQ data from various published methods for the quantification of Apalutamide in biological samples, primarily human plasma.

Method	Linearity Range	Lower Limit of Quantification (LLOQ)	Internal Standard (IS)	Biological Matrix
LC-MS/MS	1.02 - 2030 ng/mL[1][2]	1.02 ng/mL[1]	Apalutamide-d3[1][2]	Mice Plasma[2]
LC-MS/MS	300 - 12000 ng/mL[3]	300 ng/mL[1][3]	Canagliflozin[1][3]	Human Plasma[3]
LC-MS/MS	0.025 - 20 µg/mL[4]	0.025 µg/mL (25 ng/mL)[4]	Apalutamide-d4[4]	Human Plasma[4]
UPLC-DAD	307.26 - 200013.87 pg/mL[5][6]	307.26 pg/mL[5][6]	Apalutamide-D3[5][6]	Human Plasma[5][6]
HPLC-UV	2 - 10 µg/mL[7]	2 µg/mL[7]	Budesonide[7]	Human Plasma[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. Below are generalized experimental protocols for the main techniques used in Apalutamide quantification.

LC-MS/MS Method

This method offers high sensitivity and is suitable for pharmacokinetic studies where low concentrations of Apalutamide are expected.

a) Sample Preparation (Protein Precipitation - PPT)[1][8]

- To a 50 µL plasma sample, add the internal standard.
- Add a precipitating agent, typically 3 volumes of acetonitrile.[1]
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
[1]

- Inject an aliquot of the clear supernatant directly into the LC-MS/MS system or after dilution with the mobile phase.[1]

b) Sample Preparation (Liquid-Liquid Extraction - LLE)[1][3]

- To a 100 μ L plasma sample, add the internal standard solution.[1]
- Add an extraction solvent, such as ethyl acetate (e.g., 3 mL).[1][3]
- Vortex mix for a specified time (e.g., 10 minutes).[1]
- Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).[1]
- Transfer the supernatant (organic layer) to a clean tube.[1]
- Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).[1]
- Reconstitute the residue in the mobile phase (e.g., 500 μ L) for LC-MS/MS analysis.[1]

c) Chromatographic and Mass Spectrometric Conditions[1][2][3]

- LC System: A standard HPLC or UPLC system.
- Column: A C18 analytical column is commonly used (e.g., Inertsil (50 \times 4.6 mm i.d., 5 μ m) C18 or Atlantis dC18).[2][3]
- Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent (e.g., 0.1% Formic acid in water and Acetonitrile (20:80, v/v)).[1][3]
- Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.[1]
- Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[8]
- Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis.[1]

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Apalutamide and the internal standard (e.g., m/z 478.09 → 447.05 for Apalutamide).[1][3]

HPLC-UV Method

This method is a more accessible and cost-effective alternative to LC-MS/MS, suitable for analyses where higher concentrations of Apalutamide are expected.[7]

a) Sample Preparation (Protein Precipitation)[7]

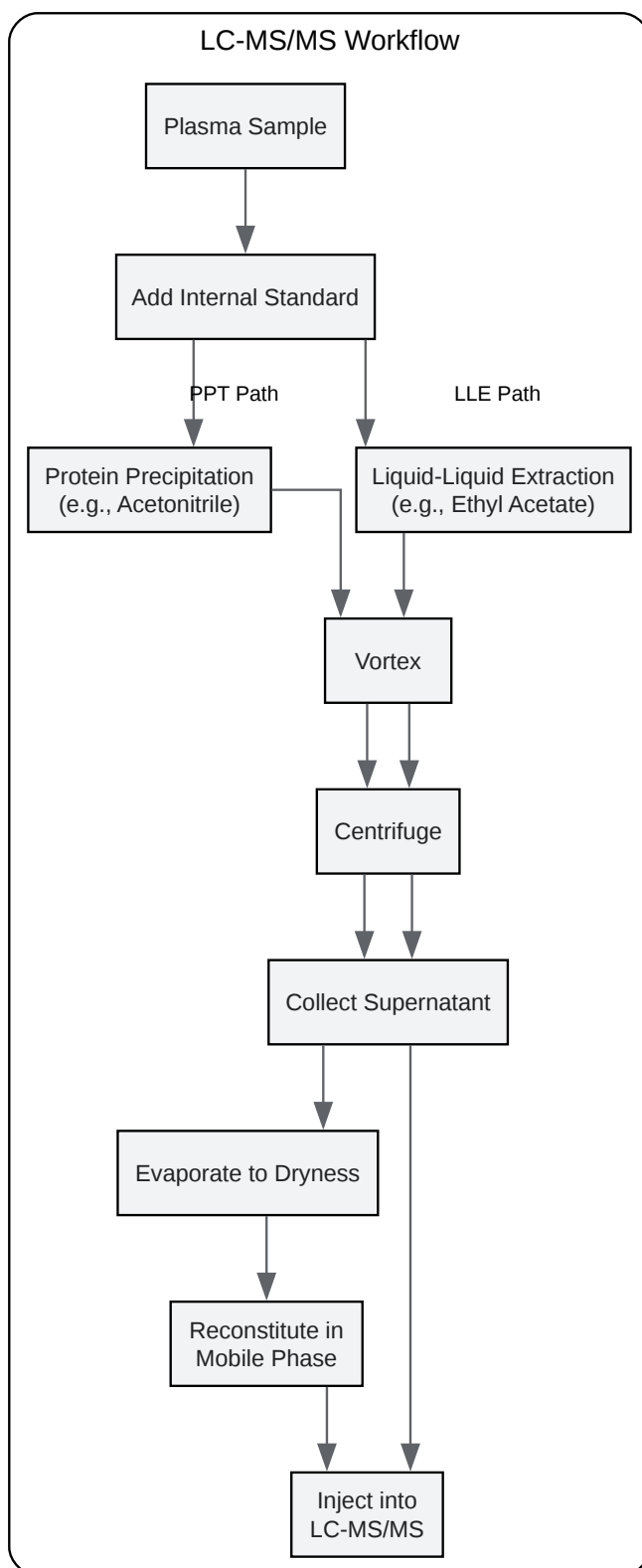
- A spiked plasma sample is created by adding known concentrations of Apalutamide and an internal standard (e.g., Budesonide) to blank plasma.[7]
- The proteins are precipitated by adding an equal volume of acetonitrile.[7]
- The mixture is vortexed and then centrifuged.[7]
- The supernatant is filtered through a 0.22 μm membrane filter before injection into the HPLC system.[7]

b) Chromatographic Conditions[7]

- HPLC System: An HPLC system equipped with a UV detector.[7]
- Column: An Agilent Eclipse XDB C8 Column (150 × 4.6 mm) is a suitable choice.[7]
- Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 0.1M Phosphate Buffer, pH 4.60) in a ratio of 60:40 is used.[7]
- Flow Rate: A typical flow rate is 1.0 ml/min.[7]
- Detection: UV detection is performed at a wavelength of 245 nm.[7]

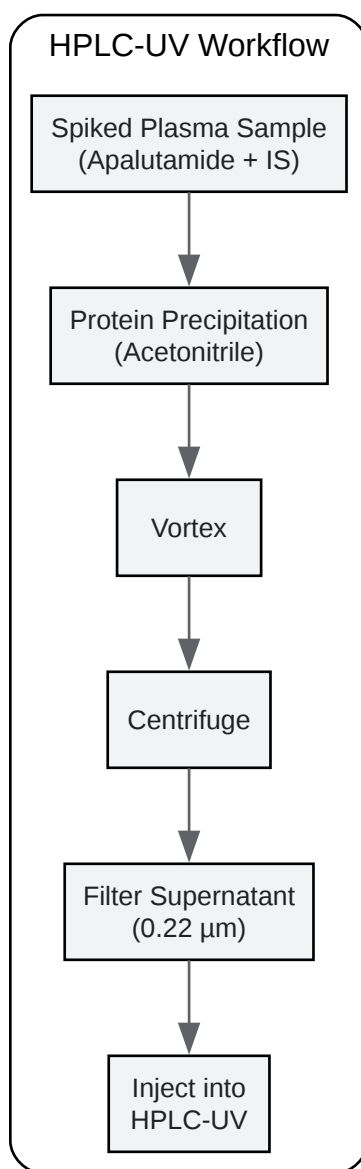
Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the described analytical methods.



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Apalutamide LC-MS/MS Sample Preparation Workflow



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Apalutamide HPLC-UV Sample Preparation Workflow

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